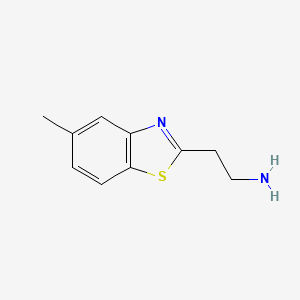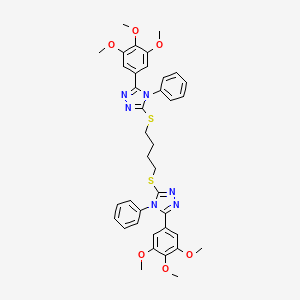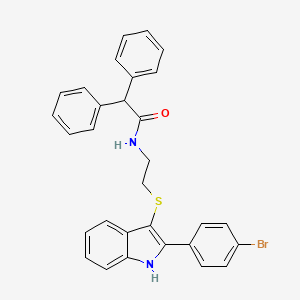![molecular formula C24H28N2O5 B2916718 3,4,5-triethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898435-21-7](/img/structure/B2916718.png)
3,4,5-triethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-triethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a useful research compound. Its molecular formula is C24H28N2O5 and its molecular weight is 424.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Diuretic Properties and Hypertension Remedy
3,4,5-triethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide demonstrates significant diuretic properties, making it a potential candidate for new hypertension remedies. A study by Shishkina et al. (2018) identified polymorphic modifications of a similar compound, indicating its application in this area (Shishkina et al., 2018).
Antibacterial Activity
Another critical application of this compound is in the field of antibacterial treatment. A study by Largani et al. (2017) focused on the synthesis and antibacterial activity of related pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides. Their findings suggest the efficacy of these compounds against various bacteria, highlighting their potential as antibacterial agents (Largani et al., 2017).
Synthesis and Structural Analysis
Studies also delve into the synthesis and structural characterization of compounds structurally related to this compound. For instance, Maslivets et al. (2020) and Mashevskaya et al. (2011) investigated the synthesis processes and crystalline structures of similar compounds, contributing to our understanding of their chemical properties and potential applications (Maslivets et al., 2020); (Mashevskaya et al., 2011).
Potential Dopaminergic Molecules
Another interesting aspect of this compound is its potential application as a dopaminergic molecule. Research by Loozen et al. (2010) on benzyloxy-substituted benzopyrano[3,4-c]pyrroles indicates the possibility of similar compounds, such as this compound, being used in this regard (Loozen et al., 2010).
Gold(I)-Catalyzed Synthesis
Research by Feng et al. (2010) demonstrates the use of gold(I)-catalyzed tandem transformation for synthesizing pyrrolo/pyrido[2,1-a][1,3]benzoxazinones and pyrrolo/pyrido[2,1-a]quinazolinones, closely related to the compound . This indicates a potential pathway for the synthesis of this compound (Feng et al., 2010).
GABAA/Benzodiazepine Receptor Interaction
A study by Tenbrink et al. (1994) explores compounds binding to the GABAA/benzodiazepine receptor, which could indicate similar interactions for this compound, potentially making it relevant in neuropharmacology (Tenbrink et al., 1994).
Mecanismo De Acción
Mode of Action
Given the complexity of the compound’s structure, it is likely that it interacts with its targets in a unique manner that leads to changes in cellular function .
Biochemical Pathways
The biochemical pathways affected by the compound are currently unknown. Compounds with similar structures have been shown to affect a variety of pathways, including those involved in cell growth, apoptosis, and signal transduction .
Pharmacokinetics
The metabolism and excretion of the compound are likely to be complex, given its structure .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. The specific effects of these factors on the compound are currently unknown .
Propiedades
IUPAC Name |
3,4,5-triethoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-4-29-19-13-17(14-20(30-5-2)23(19)31-6-3)24(28)25-18-11-15-7-8-21(27)26-10-9-16(12-18)22(15)26/h11-14H,4-10H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHPQJRALORISE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzyl-N-ethyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2916639.png)
![[1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2916640.png)
![Ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2916641.png)


![1-benzyl-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)



![Methyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2916655.png)
![(3,4-dimethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2916657.png)